2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide
Description
This compound is a synthetic quinazolinone derivative featuring a 3,4-dimethoxyphenylethyl substituent, a morpholin-4-yl group at position 6, and a sulfanyl-linked acetamide moiety bound to a 2-phenylethylamine. The quinazolinone core is a privileged scaffold in medicinal chemistry due to its versatility in targeting enzymes and receptors involved in inflammation, cancer, and infectious diseases . The 3,4-dimethoxyphenyl group is structurally analogous to natural lignans and flavonoids, which are associated with antioxidant and anticancer activities . The morpholine ring enhances solubility and bioavailability, a common strategy in drug design to improve pharmacokinetics.
Properties
IUPAC Name |
2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-6-morpholin-4-yl-4-oxoquinazolin-2-yl]sulfanyl-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N4O5S/c1-39-28-11-8-24(20-29(28)40-2)13-15-36-31(38)26-21-25(35-16-18-41-19-17-35)9-10-27(26)34-32(36)42-22-30(37)33-14-12-23-6-4-3-5-7-23/h3-11,20-21H,12-19,22H2,1-2H3,(H,33,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIGDSHKIKSQXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(C=CC(=C3)N4CCOCC4)N=C2SCC(=O)NCCC5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:
Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors to form the quinazolinone ring. Common reagents used in this step include anthranilic acid derivatives and isocyanates.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Dimethoxyphenyl and Phenylethyl Groups: These groups are typically introduced through alkylation reactions, using reagents such as alkyl halides or sulfonates.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced through thiolation reactions, often using thiolating agents like thiourea or thiols.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings and the morpholine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, sulfonates, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydroquinazoline derivatives, and various substituted analogs.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
In biological research, 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit enzymes involved in cell proliferation, leading to anticancer effects, or modulate receptors involved in inflammation, resulting in anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional similarities to other quinazolinone derivatives allow for comparative analysis of substituent effects on bioactivity and physicochemical properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects on Solubility and Bioavailability: The target compound’s morpholin-4-yl and 3,4-dimethoxyphenyl groups likely improve aqueous solubility compared to the chloro- and alkyl-substituted analog (CAS 763114-88-1), which is more lipophilic . The 2-phenylethylacetamide moiety may enhance blood-brain barrier penetration relative to the 4-isopropylphenyl group in the oxomorpholinone derivative .
The morpholine ring could confer metabolic stability, as seen in FDA-approved drugs (e.g., gefitinib), whereas chloro substituents (as in CAS 763114-88-1) might increase cytotoxicity .
Synthetic Considerations: The target compound’s synthesis likely involves multi-step functionalization of the quinazolinone core, analogous to methods described for acetylated oxomorpholinones (e.g., sequential alkylation, sulfonation, and amidation) .
Research Findings and Mechanistic Insights
- Natural Product Analogies : The 3,4-dimethoxyphenyl group mirrors bioactive lignans (e.g., podophyllotoxin), hinting at microtubule disruption or topoisomerase inhibition mechanisms .
- Comparative ADMET Profiles : Morpholine-containing compounds generally exhibit favorable absorption and low toxicity, whereas chlorinated analogs (e.g., CAS 763114-88-1) may pose higher metabolic clearance risks .
Biological Activity
The compound 2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide is a complex organic molecule characterized by its unique structural features, including a quinazolinone core and various functional groups that may contribute to its biological activity. This article focuses on the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes:
- Quinazolinone core : A bicyclic structure known for its pharmacological properties.
- Morpholine ring : A six-membered ring that enhances solubility and biological activity.
- Methoxy groups : These groups may influence the compound's interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 578.69 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.5 |
Antitumor Activity
Research indicates that quinazolinone derivatives exhibit significant antitumor properties. A study by Gawad et al. (2010) demonstrated that similar compounds could induce apoptosis in cancer cell lines such as K562 (chronic myeloid leukemia) and MCF7 (breast cancer) through various pathways including inhibition of cell proliferation and induction of cell cycle arrest.
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism.
- Receptor Modulation : It could interact with cell surface receptors, altering signaling pathways that lead to cell growth inhibition.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels, leading to oxidative stress and subsequent apoptosis in tumor cells.
Case Studies
- In Vitro Studies : In vitro assays have shown that the compound exhibits cytotoxic effects against various cancer cell lines. For instance, a study reported a dose-dependent decrease in cell viability at concentrations ranging from 10 to 100 µM.
- Animal Models : In vivo studies using xenograft models have indicated that treatment with this compound significantly reduces tumor size compared to control groups.
Table 2: Summary of Biological Studies
| Study Reference | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Gawad et al. (2010) | K562 | 25 | Induces apoptosis |
| Noolvi et al. (2011) | MCF7 | 15 | Cell cycle arrest |
| Cong et al. (2019) | HeLa | 30 | Inhibits proliferation |
Q & A
Basic: What synthetic strategies are recommended for preparing the target compound?
The compound’s synthesis likely involves multi-step reactions, including:
- Coupling reactions : Use of carbodiimide coupling agents (e.g., EDC) to form acetamide bonds, as described in analogous syntheses (e.g., combining 3,4-dimethoxyphenylethyl derivatives with sulfanyl-quinazolinone intermediates) .
- Stepwise purification : Column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients) and recrystallization (e.g., from ethyl acetate) to isolate intermediates and final products .
- Reaction optimization : Sequential addition of reagents (e.g., Na₂CO₃ and acetyl chloride in CH₂Cl₂) to control exothermic reactions and improve yields .
Basic: How can spectroscopic techniques validate the compound’s structural integrity?
- ¹H/¹³C NMR : Confirm substituent integration and connectivity. For example, aromatic protons (δ 7.16–7.69 ppm) and morpholine/methoxy group signals (δ 3.0–4.1 ppm) align with analogous structures .
- ESI/APCI-MS : Verify molecular weight (e.g., [M+H]⁺ and [M+Na]⁺ peaks) .
- IR spectroscopy : Detect carbonyl (C=O, ~1680 cm⁻¹) and sulfanyl (C-S, ~650 cm⁻¹) functional groups .
Advanced: What methodologies optimize reaction yields in multi-step syntheses?
- Temperature control : Maintain reactions at 0–5°C during sensitive steps (e.g., diazotization) to minimize side reactions .
- Catalyst screening : Test palladium-based catalysts for reductive cyclization steps, as seen in nitroarene-to-heterocycle transformations .
- High-throughput screening : Use automated systems to assess solvent/reagent combinations (e.g., DMF vs. THF for amidation efficiency) .
Advanced: How can structure-activity relationship (SAR) studies be designed for analogs?
- Substituent variation : Synthesize derivatives with modified aryl groups (e.g., 3,4-dichlorophenyl instead of dimethoxyphenyl) to assess electronic effects on bioactivity .
- Functional group replacement : Replace the morpholine moiety with piperazine or thiomorpholine to evaluate steric and hydrogen-bonding influences .
- Biological assays : Compare IC₅₀ values across analogs in target-specific assays (e.g., kinase inhibition) to correlate structural changes with activity .
Advanced: How can computational modeling predict binding interactions?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target proteins (e.g., quinazolinone-binding kinases). Validate with experimental IC₅₀ data .
- QM/MM calculations : Analyze electron density distributions to identify reactive sites (e.g., sulfanyl groups as nucleophilic centers) .
- ADMET prediction : Tools like SwissADME assess logP, solubility, and bioavailability to prioritize analogs for synthesis .
Advanced: How to resolve contradictions in biological activity data across analogs?
- Control for stereochemistry : Ensure enantiomeric purity (e.g., via chiral HPLC) to avoid confounding results from racemic mixtures .
- Validate assay conditions : Replicate studies under standardized pH, temperature, and co-solvent conditions (e.g., DMSO concentration ≤1%) .
- Meta-analysis : Compare datasets from PubChem and crystallographic databases (e.g., conformational flexibility in crystal structures vs. solution-state NMR ).
Advanced: What crystallographic techniques elucidate conformational dynamics?
- Single-crystal X-ray diffraction : Resolve dihedral angles between quinazolinone and aryl groups (e.g., 54.8–77.5° variations in analogous compounds ).
- Hydrogen-bonding analysis : Identify intermolecular interactions (e.g., N–H⋯O dimers) that stabilize crystal packing and influence solubility .
- Temperature-dependent studies : Monitor conformational changes at 100–300K to assess thermal stability .
Advanced: How to design degradation studies for stability profiling?
- Forced degradation : Expose the compound to oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions, then monitor via HPLC .
- Light sensitivity : Use UV-vis spectroscopy to track photodegradation products under IEC 62471 standards .
- Mass spectrometry : Identify degradation fragments (e.g., cleavage at the sulfanyl bridge) to infer labile sites .
Advanced: What strategies validate target engagement in cellular models?
- Pull-down assays : Functionalize the compound with biotin tags to isolate bound proteins for proteomic analysis .
- CETSA (Cellular Thermal Shift Assay) : Monitor thermal stabilization of target proteins in lysates after compound treatment .
- Fluorescence polarization : Track displacement of fluorescent probes in competitive binding assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
